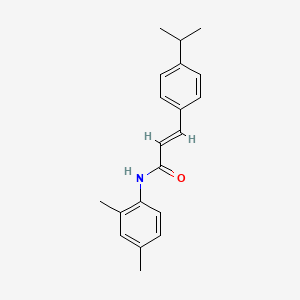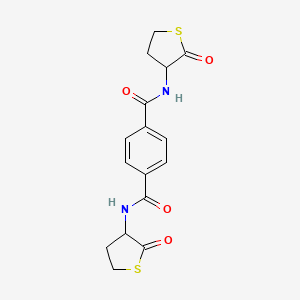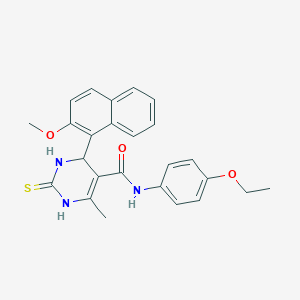
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. DIPA is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with the electron-rich regions of organic molecules, leading to the formation of stable charge-transfer complexes. This interaction can result in changes in the electronic properties of the molecules, leading to their use in electronic devices.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, indicating its potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, its non-toxic and non-carcinogenic nature makes it a safe compound to work with. However, one of the limitations of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of new synthetic methods for N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide that can improve its solubility in water and other solvents. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Additionally, research can be carried out to investigate its potential as a building block for the synthesis of new organic semiconductors with improved electronic properties.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenylamine with acryloyl chloride to form N-(2,4-dimethylphenyl)acrylamide. This intermediate is then reacted with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form the final product, N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown excellent performance in electronic devices such as field-effect transistors and solar cells.
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-9-6-17(7-10-18)8-12-20(22)21-19-11-5-15(3)13-16(19)4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBRXELDNSSAIY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)

![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide](/img/structure/B4990221.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)